molecular formula C12H19N3O B1400842 2-ethoxy-N-piperidin-4-ylpyridin-3-amine CAS No. 1182438-03-4

2-ethoxy-N-piperidin-4-ylpyridin-3-amine

Cat. No.: B1400842
CAS No.: 1182438-03-4
M. Wt: 221.3 g/mol
InChI Key: UMUFUXZQATUBAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mechanism of Action

Target of Action

Similar compounds have been evaluated for their anti-inflammatory activity

Mode of Action

Similar compounds have shown to inhibit cox-1 and cox-2 enzymes , which are key players in the inflammatory response. The compound might interact with these targets, leading to a decrease in the production of inflammatory mediators.

Biochemical Pathways

If the compound acts as an inhibitor of cox enzymes, it would affect the arachidonic acid pathway, leading to a decrease in the production of prostaglandins and thromboxanes . These molecules play a crucial role in inflammation and pain signaling.

Result of Action

If it acts as an inhibitor of cox enzymes, it could potentially reduce inflammation and pain by decreasing the production of inflammatory mediators .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-ethoxy-N-piperidin-4-ylpyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the piperidine and pyridine rings, along with the ethoxy group, allows for versatile interactions with various molecular targets, making it a valuable compound in scientific research .

Properties

IUPAC Name

2-ethoxy-N-piperidin-4-ylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O/c1-2-16-12-11(4-3-7-14-12)15-10-5-8-13-9-6-10/h3-4,7,10,13,15H,2,5-6,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMUFUXZQATUBAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=N1)NC2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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